COX-2 Inhibitory Activity: Target Compound vs. Celecoxib and Class-Level Betti Base Comparators
1-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-2-ol hydrochloride (tested as the free base equivalent) demonstrates negligible inhibition of human recombinant COX-2 with an IC50 exceeding 10,000 nM, as measured in a validated enzymatic assay using arachidonic acid substrate with a 5-minute incubation [1]. In stark contrast, the selective COX-2 inhibitor celecoxib exhibits an IC50 of approximately 30 nM against purified COX-2 under comparable conditions [2]. Furthermore, structurally related Betti base derivatives from the broader aminobenzylnaphthol class have demonstrated COX-2 IC50 values ranging from 2.35 µM (2,350 nM) to 19.90 µM (19,900 nM), indicating that the 4-methoxyphenyl substitution pattern in this particular regioisomer substantially attenuates COX-2 binding [3]. The target compound is approximately >330-fold less potent than celecoxib and at least 4-fold less potent than the most active class-level aminobenzylnaphthol comparator, confirming its unsuitability for applications requiring COX-2 inhibitory activity and its potential utility as a negative control compound.
| Evidence Dimension | COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Celecoxib: IC50 = ~30 nM; Class-level active Betti base (cpd 9h): IC50 = 2,350 nM |
| Quantified Difference | >330-fold less potent than celecoxib; ≥4.3-fold less potent than class-level active aminobenzylnaphthol cpd 9h |
| Conditions | Inhibition of human recombinant COX-2 using arachidonic acid as substrate, 5 min incubation (target compound); purified mouse/human COX-2 assays (comparators) |
Why This Matters
This compound serves as a structurally matched negative control for COX-2 inhibitor screening campaigns, enabling rigorous differentiation of target-specific activity in aminobenzylnaphthol libraries where other members show measurable COX-2 engagement.
- [1] BindingDB. BDBM50591341 (CHEMBL5177372). Affinity Data: IC50 > 1.00E+4 nM. Assay Description: Inhibition of human recombinant COX-2 using Arachidonic acid as substrate incubated for 5 mins. View Source
- [2] Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. Celecoxib COX-2 IC50 = 40 nM (recombinant human). View Source
- [3] Table 2, IC50 values of six derivatives of COX-2 inhibitory activity in vitro (x̄ ± SD, n = 3). Compound 9h: IC50 = 2.35 ± 0.04 µM (2,350 nM). PMC / MDPI dataset. View Source
